2-[(Butylamino)methyl]-6-methoxyphenol 2-[(Butylamino)methyl]-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390334
InChI: InChI=1S/C12H19NO2/c1-3-4-8-13-9-10-6-5-7-11(15-2)12(10)14/h5-7,13-14H,3-4,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

2-[(Butylamino)methyl]-6-methoxyphenol

CAS No.:

Cat. No.: VC20390334

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(Butylamino)methyl]-6-methoxyphenol -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-(butylaminomethyl)-6-methoxyphenol
Standard InChI InChI=1S/C12H19NO2/c1-3-4-8-13-9-10-6-5-7-11(15-2)12(10)14/h5-7,13-14H,3-4,8-9H2,1-2H3
Standard InChI Key FWFIOQHWHPLGMO-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1=C(C(=CC=C1)OC)O

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Configuration

The IUPAC name for this compound is 2-[(butylamino)methyl]-6-methoxyphenol, reflecting its substituents: a butylamino group (-NH-CH2_2-C4_4H9_9) and a methoxy group (-OCH3_3) on a phenolic backbone. The canonical SMILES representation is OC1=C(OC)C=CC=C1CNCCCC, which encodes its connectivity and functional groups .

Key Identifiers:

  • CAS Number: 1019566-16-5

  • Molecular Formula: C12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_{2}

  • Molecular Weight: 209.28 g/mol

  • Purity Specifications: ≥95% (research grade)

The compound’s structure combines hydrophilic (phenolic -OH, methoxy) and lipophilic (butyl chain) moieties, enabling interactions with both polar and non-polar environments . This duality is critical for its solubility profile and potential biological activity.

Synthesis and Manufacturing

Example Reaction Scheme:

6-Methoxyphenol+Butylamine+HCHO2-[(Butylamino)methyl]-6-methoxyphenol\text{6-Methoxyphenol} + \text{Butylamine} + \text{HCHO} \rightarrow \text{2-[(Butylamino)methyl]-6-methoxyphenol}

This method parallels the synthesis of structurally similar aminophenols, where controlled conditions (e.g., ethanol solvent, 60–80°C) optimize yield.

Physicochemical Characterization

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks corresponding to phenolic -OH (~5 ppm), methoxy (-OCH3_3, ~3.8 ppm), and butyl chain protons (0.8–1.5 ppm) .

  • 13C^{13}\text{C} NMR: Signals for aromatic carbons (110–150 ppm), methoxy carbon (~55 ppm), and aliphatic carbons from the butyl group.

Mass Spectrometry (MS):

  • ESI-MS: Molecular ion peak at m/z 209.28 [M+H]+^+ .

High-Performance Liquid Chromatography (HPLC):

  • Retention time and purity assessed using reverse-phase C18 columns, with mobile phases such as acetonitrile/water .

Comparative Analysis with Analogous Compounds

Compound NameStructural DifferencesKey Properties
2-Bromo-4-[(butylamino)methyl]-6-methoxyphenolBromine atom at position 2Higher molecular weight (288.18 g/mol), enhanced electrophilicity
2-[(Tert-butylamino)methyl]-6-methoxyphenolTert-butyl group instead of butylIncreased steric hindrance, altered bioavailability
4-[(Butylamino)methyl]-2-methoxyphenolMethoxy at position 2, amino at 4Differing electronic effects on aromatic ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator